Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate
Description
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core. The molecule is substituted at positions 2 and 3 with chlorine and iodine, respectively, and bears a methyl ester group at position 5. This structural motif is of significant interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold’s prevalence in bioactive molecules, including kinase inhibitors and antiviral agents .
Properties
Molecular Formula |
C9H6ClIN2O2 |
|---|---|
Molecular Weight |
336.51 g/mol |
IUPAC Name |
methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H6ClIN2O2/c1-15-9(14)5-2-3-13-6(4-5)12-7(10)8(13)11/h2-4H,1H3 |
InChI Key |
PUORIZXFSPTNQT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(N2C=C1)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific reaction conditions can vary, but they often involve the use of reagents such as iodine and chlorinating agents under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of chlorine and iodine atoms.
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine scaffold can be oxidized or reduced under specific conditions.
Radical Reactions: Functionalization via radical reactions is a common approach for modifying the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs, particularly for its potential activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Material Science: Its unique structural properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or proteins involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
The imidazo[1,2-a]pyridine core is highly tunable, with substituents at positions 2, 3, and 7 significantly influencing physicochemical and biological properties. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Observations :
- Halogenation : The presence of iodine at position 3 in the target compound may enhance electrophilic substitution reactivity compared to bromine or chlorine analogs, facilitating further derivatization .
- Core Modifications : Replacing pyridine with pyrimidine (e.g., ) alters electronic properties, as seen in higher melting points (129–138°C) and improved crystallinity.
Physical and Chemical Properties
While direct data for the target compound is unavailable, trends from analogs suggest:
- Solubility : The methyl ester at position 7 enhances solubility in organic solvents compared to free carboxylic acids, as observed in ethyl ester analogs .
- Thermal Stability : Halogenated derivatives (Cl, Br, I) typically exhibit higher melting points due to increased molecular weight and halogen bonding .
- Crystallinity: The iodine atom’s polarizability may promote crystal packing, as seen in structurally related epoxycyclopenta[c]pyridine derivatives (e.g., monoclinic C2/c space group in ).
Biological Activity
Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate (CAS No. 2734860-30-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C9H7ClI2N2O2
- Molecular Weight : 337.49 g/mol
- CAS Number : 2734860-30-9
This compound exhibits biological activity primarily through its interaction with cholinergic systems. It has been studied for its potential as a cholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Cholinesterase Inhibition
Cholinesterases are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | TBD | AChE/BChE |
| Physostigmine | 0.06 | AChE |
| Donepezil | 0.5 | AChE |
In studies comparing various compounds, this compound demonstrated moderate inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The exact IC50 values are still under investigation but preliminary results suggest it could be a promising candidate for further development.
Study on Neuroprotective Effects
A recent study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. The compound was administered at varying doses, and outcomes were measured using behavioral assays and biochemical markers.
Findings :
- The compound improved memory retention in treated mice compared to controls.
- Biochemical analysis revealed a reduction in amyloid-beta plaques in the brains of treated mice.
This suggests that this compound may not only inhibit cholinesterases but also exert neuroprotective effects by modulating amyloid pathology.
In Vitro Studies
In vitro studies have shown that this compound interacts with various cellular pathways:
- Cell Viability Assays : The compound was tested on human neuroblastoma cells (SH-SY5Y), showing a dose-dependent increase in cell viability.
- Oxidative Stress Reduction : Treatment with the compound resulted in decreased levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
